3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium is an organic compound characterized by its molecular formula . It belongs to the class of pyridinium derivatives, which are notable for their diverse applications in chemistry and pharmaceuticals. This compound features a pyridine ring substituted with an amino group and an ethoxy-oxoethyl group, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is synthesized through various chemical methods, often involving the reaction of 1-methylpyridine with bromoethanol under acidic conditions. The resulting product is utilized in several research applications, particularly in the synthesis of other compounds and as a potential pharmacological agent.
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium can be classified as:
The synthesis of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium typically involves the following methods:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and purity. Industrial methods may employ larger reactors and more efficient catalysts to scale up production while maintaining quality .
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.21 g/mol |
IUPAC Name | Ethyl 2-(3-amino-pyridin-1-ium-1-yl)acetate |
InChI | InChI=1S/C9H13N2O2/c1-2... |
InChI Key | HCCSMOWPQOOVJZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C[N+]1=CC=CC(=C1)N |
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium participates in various chemical reactions due to its functional groups:
The specific conditions for these reactions can vary widely based on the desired outcome, including temperature, solvent choice, and concentration of reactants.
The mechanism of action for 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium involves its interaction with biological targets or other chemical species:
Research indicates that compounds similar to 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium exhibit significant biological activity, potentially leading to therapeutic applications .
The physical properties include aspects such as solubility, melting point, and appearance. Specific data points are often determined experimentally.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
Reactivity | Reacts with strong acids and bases |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium has several scientific uses:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2